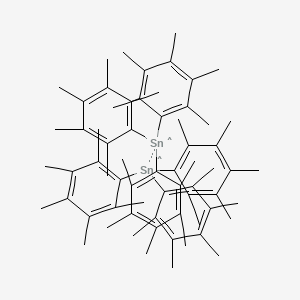
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane is a unique organotin compound characterized by its complex structure, which includes six pentamethylphenyl groups attached to a distannane core
Méthodes De Préparation
The synthesis of 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane typically involves the reaction of hexakis(2,3,4,5,6-pentamethylphenyl)tin with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The pentamethylphenyl groups can be substituted with other functional groups using appropriate reagents, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its organotin structure.
Medicine: Studies are being conducted to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane exerts its effects involves interactions with various molecular targets. The tin atoms in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane can be compared with other similar organotin compounds, such as:
Hexakis(phenyl)distannane: This compound has phenyl groups instead of pentamethylphenyl groups, leading to different chemical properties and reactivity.
Hexakis(methyl)distannane: The presence of methyl groups results in a simpler structure with different applications and reactivity.
Hexakis(tert-butyl)distannane: The bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and applications.
Propriétés
Numéro CAS |
83183-39-5 |
|---|---|
Formule moléculaire |
C66H90Sn2 |
Poids moléculaire |
1120.8 g/mol |
InChI |
InChI=1S/6C11H15.2Sn/c6*1-7-6-8(2)10(4)11(5)9(7)3;;/h6*1-5H3;; |
Clé InChI |
FTARJJYFRNKNEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


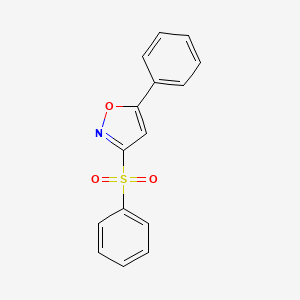
![6-Hydroxyhexahydrocyclopenta[b]furan-2-one](/img/structure/B15213779.png)
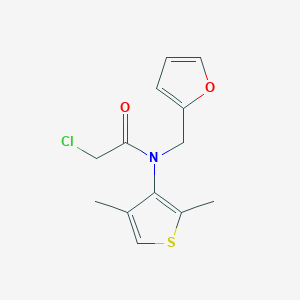
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)

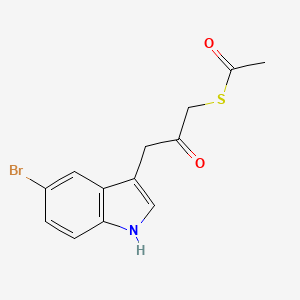
![6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B15213812.png)
![3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B15213820.png)
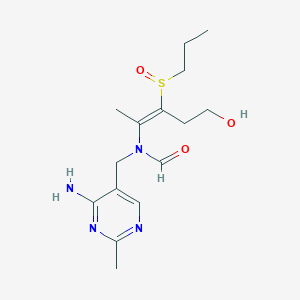

![1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B15213842.png)
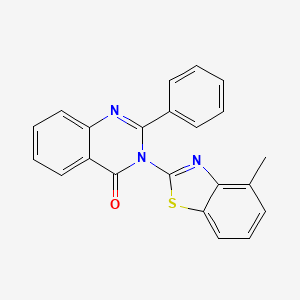
![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)
![2-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B15213863.png)
